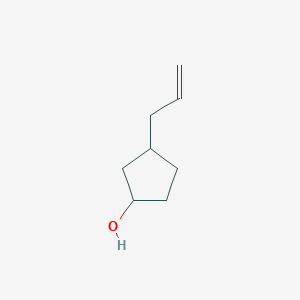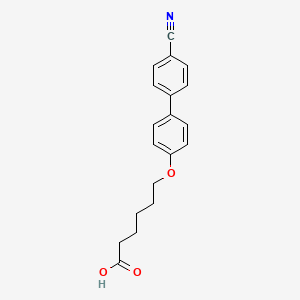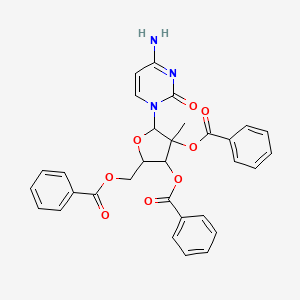
3-(2-Propenyl)-cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Propenyl)-cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with an allyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(2-Propenyl)-cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with allyl bromide, followed by hydrolysis to yield the desired product . Another method includes the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Propenyl)-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Cyclopentanone or cyclopentanol derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Applications De Recherche Scientifique
3-(2-Propenyl)-cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Propenyl)-cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The allyl group can participate in reactions that modify the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclopentanol: Similar structure but lacks the allyl group.
Allylcyclopentane: Similar structure but lacks the hydroxyl group.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h2,7-9H,1,3-6H2 |
Clé InChI |
ZSGKITHCXHKYIU-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCC(C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutan]-3-one](/img/structure/B8474087.png)




![[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine](/img/structure/B8474127.png)

